molecular formula C16H22ClNO2 B15063094 2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane CAS No. 63377-23-1

2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B15063094
CAS No.: 63377-23-1
M. Wt: 295.80 g/mol
InChI Key: VHGOHMONDGCUFF-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane is a spiro compound characterized by its unique structure, which includes a spirocyclic framework. Spiro compounds are known for their distinctive three-dimensional structures, which often result in unique chemical and biological properties. This particular compound features a chlorophenyl group, an ethyl group, and a spirocyclic system containing both oxygen and nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane typically involves the formation of the spirocyclic core through a series of reactions. One common method involves the reaction of a suitable diol with a cyclic ketone to form the spirocyclic structure. The chlorophenyl and ethyl groups are then introduced through subsequent reactions, such as halogenation and alkylation .

Industrial Production Methods

Industrial production of spiro compounds often involves large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized spiro compounds .

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane involves its interaction with molecular targets in biological systems. The spirocyclic structure allows it to fit into specific binding sites on proteins and enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets are still under investigation, but the compound’s unique structure is believed to play a key role in its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane stands out due to the presence of the chlorophenyl group, which imparts distinct chemical reactivity and potential biological activity. Its combination of oxygen and nitrogen atoms in the spirocyclic core also contributes to its unique properties compared to other spiro compounds .

Properties

CAS No.

63377-23-1

Molecular Formula

C16H22ClNO2

Molecular Weight

295.80 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-ethyl-1,3-dioxa-9-azaspiro[5.5]undecane

InChI

InChI=1S/C16H22ClNO2/c1-2-13-11-19-15(12-4-3-5-14(17)10-12)20-16(13)6-8-18-9-7-16/h3-5,10,13,15,18H,2,6-9,11H2,1H3

InChI Key

VHGOHMONDGCUFF-UHFFFAOYSA-N

Canonical SMILES

CCC1COC(OC12CCNCC2)C3=CC(=CC=C3)Cl

Origin of Product

United States

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